molecular formula C11H9NO2 B3047392 Ethanone, 1-(3-phenyl-4-isoxazolyl)- CAS No. 13858-95-2

Ethanone, 1-(3-phenyl-4-isoxazolyl)-

Cat. No.: B3047392
CAS No.: 13858-95-2
M. Wt: 187.19 g/mol
InChI Key: MIGXFRJDFMHZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3-phenyl-4-isoxazolyl)- is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

13858-95-2

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-(3-phenyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C11H9NO2/c1-8(13)10-7-14-12-11(10)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

MIGXFRJDFMHZTL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CON=C1C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CON=C1C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (E)- and/or (Z)-N-hydroxy-benzenecarboximidoyl chloride (7.41 g, 48 mmol) and 4-methoxy-3-buten-2-one (4.77 mL, 48 mmol) in dichloromethane (48 mL) was added triethylamine (6.64 mL, 48 mmol) dropwise under ice-bath cooling keeping the temperature below 5° C. The reaction mixture was then stirred at 5° C. for 15 min, and then the ice-bath was removed and stirring was continued for 30 min (resulting in an increase in temperature to 32° C. Then the mixture was re-cooled under ice-bath cooling for another 30 min and then the ice-bath was removed again and allowed to warm up to room temperature and left overnight. The resulting mixture was then poured into HCl (1 N) and ice-water and then extracted with ethyl acetate. The organic extract was then dried over sodium sulphate and evaporated to leave a yellow oil. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50) afforded the title compound (6.35 g, 71%) which was obtained as a light yellow solid. MS: m/e (EI)=187.1 [M].
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.41 g
Type
reactant
Reaction Step One
Quantity
4.77 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step Two
Yield
71%

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